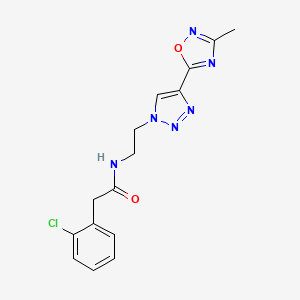![molecular formula C13H13F3O2 B2657517 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione CAS No. 691406-19-6](/img/structure/B2657517.png)
3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione” is an organic compound that contains a benzyl group attached to a trifluoromethyl group and a pentanedione group. The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom. The benzyl group consists of a phenyl ring attached to a methylene group. Pentanedione refers to a molecule with two ketone groups on a five-carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups within the molecule. The trifluoromethyl group is electron-withdrawing, which could influence the electronic structure of the molecule. The benzyl group is a common structural motif in organic chemistry, often imparting aromatic character to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl, benzyl, and pentanedione groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The benzyl group can undergo a variety of transformations, including oxidation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility in various solvents .Aplicaciones Científicas De Investigación
Electronic Spectra of Trivalent Metal Complexes
A study by Murakami and Nakamura (1966) investigated the electronic absorption spectra of trivalent metal complexes of 3-phenyl- and 3-benzyl-2,4-pentanedione, which are closely related to 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione. This research provides insights into the spectral properties of these compounds in the range of 220—900 mμ, contributing to the understanding of the electronic transitions in metal complexes involving similar structures (Murakami & Nakamura, 1966).
Catalytic Hydrodefluorination
Scott, Çelenligil-Çetin, and Ozerov (2005) described the catalytic hydrodefluorination of C(sp3)-F bonds, a process relevant to compounds like this compound. Their research focused on converting Ar-CF3 compounds to Ar-CH3, indicating the potential for chemical modification of trifluoromethyl groups (Scott, Çelenligil-Çetin, & Ozerov, 2005).
Molybdenum(0) Dihapto-Coordination
Myers et al. (2017) studied the coordination of benzene and trifluorotoluene with molybdenum, which is relevant to understanding the chemical behavior of this compound. Their work sheds light on the metal-arene bond strength and the synthetic applications of such complexes (Myers et al., 2017).
Quantum Chemical Study of Reactions
Sakata and Fujimoto (2015) conducted a quantum chemical study on the reactions involving trifluorophenylborane, which may offer insights into the reactivity and chemical transformations of compounds like this compound (Sakata & Fujimoto, 2015).
Anionically Activated Trifluoromethyl Group
Strekowski et al. (1995) explored the chemistry of anionically activated trifluoromethyl groups, which can provide a framework for understanding the chemical properties and reactions of this compound (Strekowski et al., 1995).
Oxo-Metal-Polyimide Nanocomposites
Thompson, Thompson, and Southward (2002) examined the enhancement of thermal, mechanical, and chemical properties in polyimides through the formation of oxo-lanthanide(III)-polyimide nanocomposites. The incorporation of tris(2,4-pentanedionato)lanthanide(III) polyhydrates, related to this compound, demonstrates its potential in material science (Thompson, Thompson, & Southward, 2002).
Synthesis and Spectral Characteristics
Zhou Jian-ping (2009) reported on the synthesis of 3-Benzyl-2,4-Pentanedione and its coordination complex with Europium(III), illustrating another application of similar compounds in coordination chemistry and materials science (Zhou Jian-ping, 2009).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione” would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation, ingestion, or contact with skin and eyes, and ensure adequate ventilation when handling such compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-8(17)12(9(2)18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOPHGHBBOVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
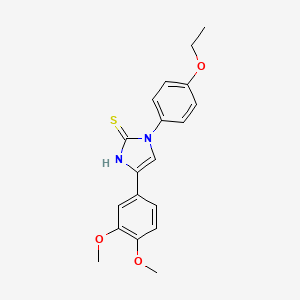
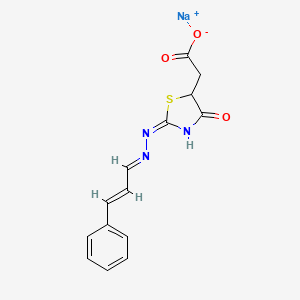
![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)
![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)
![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)
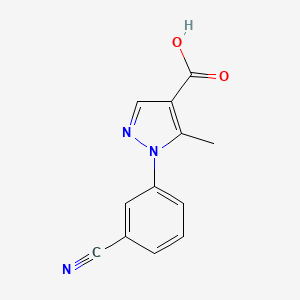
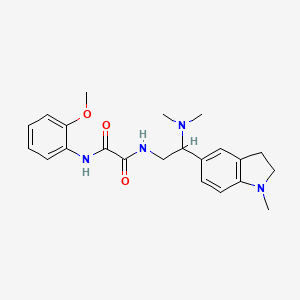
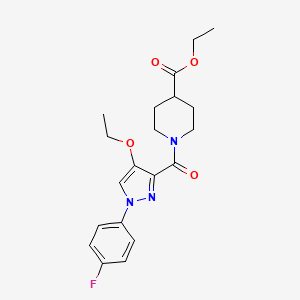
![2-[(7-Chloro-1,3-benzodioxol-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2657451.png)
![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
![1-({[5-(5-Chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2657454.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2657455.png)
